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Benzo[b]tellurophene

Cat. No.: B1615719
CAS No.: 272-35-5
M. Wt: 229.7 g/mol
InChI Key: WDKYOIMDQCVVST-UHFFFAOYSA-N
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Description

Historical Trajectories and Seminal Discoveries in Benzo[b]tellurophene Chemistry

The exploration of this compound chemistry has been a journey marked by significant synthetic hurdles. Unlike the more straightforward syntheses of benzothiophenes and benzoselenophenes, methods for creating the carbon-tellurium bond are often not directly transferable. rsc.org Early synthetic routes were scarce and often lacked the versatility to produce a diverse range of derivatives. rsc.org

A notable early approach involved the reaction of an inorganic tellurium compound with an ArC2 fragment, which remains a convenient and flexible strategy. One of the seminal methods for synthesizing substituted benzo[b]tellurophenes was the treatment of phenylacetylenes with tellurium dioxide (TeO2) in acetic acid in the presence of a lithium halide. capes.gov.br Another significant development was the deprotonation of 1-(2-bromophenyl)alk-1-ynes with tert-butyllithium (B1211817) followed by a reaction with elemental tellurium. This method proceeds through an intermediate benzenetellurol, which then undergoes intramolecular addition to the alkyne.

More recent and versatile synthetic strategies have been developed to overcome the limitations of earlier methods. These include:

Zirconacycle Transfer: This method, extended by Rivard, utilizes a zirconaindene intermediate for the synthesis of this compound. rsc.org

Sequential Electrophilic Telluration: A newer approach involves the sequential electrophilic telluration of C(sp²)–Zn and C(sp²)–H bonds with tellurium(IV) chlorides. This method, combined with transition metal-catalyzed arylmetalation of alkynes, allows for the efficient construction of a library of functionalized benzo[b]tellurophenes. rsc.orgntu.edu.sg

Direct Cyclization of o-haloarylalkynes: A simple and efficient one-pot method has been developed involving the cyclization of o-haloarylalkynes with elemental tellurium, sodium hydroxide (B78521), and dimethyl sulfoxide (B87167) (DMSO). This reaction proceeds via a SNAr/5-endo–dig cascade process and can achieve high yields without the need for an inert atmosphere. chemistryviews.orgresearchgate.net For less reactive aryl iodides, the addition of a copper(I) iodide catalyst facilitates the telluration. chemistryviews.org

These advancements in synthetic chemistry have been pivotal in making this compound and its derivatives more readily available for in-depth study and application.

Comparative Analysis of this compound with Analogous Chalcogenophenes

The properties of this compound are best understood in the context of its lighter chalcogenophene analogs: benzofuran (B130515) (containing oxygen), benzothiophene (B83047) (containing sulfur), and benzoselenophene (containing selenium). The progressive change in the heteroatom down Group 16 of the periodic table leads to systematic variations in the structural, electronic, and photophysical properties of these molecules.

The replacement of oxygen or sulfur with the larger, more polarizable tellurium atom induces significant changes in the molecular framework and electronic landscape.

Structural Differences:

Bond Lengths and Angles: The C-Te bond is significantly longer than the C-O and C-S bonds due to the larger atomic radius of tellurium. This alters the geometry of the five-membered ring.

Planarity: While benzofuran and benzothiophene are planar molecules, the larger size of the tellurium atom can potentially introduce some strain, although this compound is also considered to be planar. acs.orgfigshare.com This planarity is crucial for effective π-conjugation and charge transport in organic electronic devices.

Intermolecular Interactions: The larger atomic size of tellurium can facilitate stronger intermolecular interactions in the solid state, which is advantageous for charge mobility in organic semiconductors. rsc.org

Electronic Differences:

Aromaticity: The aromaticity of the heterocyclic ring decreases as the electronegativity of the heteroatom decreases. Therefore, the aromaticity of the five-membered ring follows the trend: benzothiophene > benzoselenophene > this compound > benzofuran. researchgate.net

HOMO-LUMO Gap: The electronic absorption spectra of Group 16 benzoheteroles show a systematic shift to longer wavelengths (red shift) in the order of benzofuran, benzothiophene, benzoselenophene, and this compound. acs.org This indicates a progressive decrease in the HOMO-LUMO energy gap as the heteroatom becomes heavier. rsc.orgacs.org This is primarily attributed to the stabilization of the LUMO level with the increasing size of the chalcogen atom. rsc.org

Reactivity: The reactivity of the heterocyclic ring is also influenced by the heteroatom. For instance, in electrophilic substitution reactions, benzothiophene typically reacts at the 3-position. researchgate.net The reactivity patterns of this compound can differ due to the unique electronic nature of the C-Te bond.

Table 1: Comparison of Benzo[b]chalcogenophenes

Compound Heteroatom Molecular Formula Molar Mass ( g/mol ) Melting Point (°C) Boiling Point (°C)
Benzofuran O C₈H₆O 118.13 -18 173-174
Benzothiophene S C₈H₆S 134.20 32 221
Benzoselenophene Se C₈H₆Se 181.10 50-51 239

This compound and benzoselenophene, containing adjacent elements in Group 16, share more similarities than with their lighter furan (B31954) and thiophene (B33073) counterparts. Benzo[b]selenophene (B1597324) is often considered a close bioisostere of benzothiophene and indole. researchgate.net

Commonalities:

Both are considered heavy chalcogen-containing heterocycles.

They exhibit lower HOMO-LUMO gaps compared to benzofuran and benzothiophene. acs.org

Synthetic routes for benzoselenophenes, such as those involving intramolecular cyclization, sometimes serve as a basis for developing methods for benzo[b]tellurophenes. rsc.org

Contrasts:

Bond Strength and Stability: The C-Te bond is weaker and more labile than the C-Se bond, making benzo[b]tellurophenes generally less stable and more reactive. researchgate.net

Electronic Properties: While both have relatively low band gaps, the effect is more pronounced in this compound due to the greater polarizability and electropositivity of tellurium. rsc.org This leads to a further stabilization of the LUMO and a narrower band gap.

Intermolecular Interactions: The potential for strong Te-Te intermolecular interactions in the solid state is a distinguishing feature of tellurophene-containing materials, which can significantly influence their charge transport properties. rsc.org

Structural and Electronic Distinctions from Benzofuran and Benzothiophene Analogs

Current Research Paradigms and Future Directions in this compound Investigations

Current research on this compound is multifaceted, driven by its unique properties and the increasing accessibility of its derivatives.

Current Research Focus:

Organic Electronics: A primary area of investigation is the use of this compound as a building block for organic semiconductors. rsc.orgchemistryviews.org The narrow band gap and potential for high charge carrier mobility make these compounds promising for applications in OLEDs, OFETs, and organic photovoltaics. chemistryviews.orgrsc.org Research is focused on synthesizing novel this compound-containing polymers and small molecules and evaluating their performance in electronic devices. researchgate.netrsc.org

Photodynamic Therapy (PDT): The "heavy atom effect" of tellurium can promote intersystem crossing, leading to the efficient generation of singlet oxygen upon photoexcitation. This property is being explored for the development of new photosensitizers for PDT, a cancer treatment modality. nih.gov

Medicinal Chemistry: The structural similarity of this compound to biologically active molecules like raloxifene (B1678788) (a selective estrogen receptor modulator) has spurred interest in synthesizing tellurium analogs of existing drugs. chemistryviews.orgresearchgate.net The goal is to explore how the incorporation of tellurium affects biological activity.

Catalysis and Synthesis: The unique reactivity of the C-Te bond is being harnessed in organometallic chemistry and catalysis. For instance, this compound can react with metal complexes in unique ways, such as the formation of a 1-ruthena-2-telluracyclohexadiene ring upon reaction with triruthenium dodecacarbonyl. acs.org

Future Directions:

Development of More Robust Synthetic Methods: While significant progress has been made, the development of even more efficient, scalable, and environmentally friendly synthetic routes to functionalized benzo[b]tellurophenes remains a key objective.

Tuning Optoelectronic Properties: Future work will likely focus on the fine-tuning of the electronic and photophysical properties of this compound derivatives through targeted functionalization. This will enable the design of materials with properties optimized for specific applications. ualberta.ca

Exploration of Bio-applications: The potential of benzo[b]tellurophenes in medicine is still in its early stages. Further research is needed to understand their biological activity, toxicity, and potential as theranostic agents (combining therapeutic and diagnostic capabilities). nih.gov

Advanced Materials: The incorporation of this compound units into more complex, π-extended systems and polymers could lead to the development of advanced materials with novel properties and functionalities. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6Te B1615719 Benzo[b]tellurophene CAS No. 272-35-5

Properties

CAS No.

272-35-5

Molecular Formula

C8H6Te

Molecular Weight

229.7 g/mol

IUPAC Name

1-benzotellurophene

InChI

InChI=1S/C8H6Te/c1-2-4-8-7(3-1)5-6-9-8/h1-6H

InChI Key

WDKYOIMDQCVVST-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C[Te]2

Canonical SMILES

C1=CC=C2C(=C1)C=C[Te]2

Other CAS No.

272-35-5

Origin of Product

United States

Advanced Synthetic Methodologies for Benzo B Tellurophene and Its Functionalized Derivatives

Ring-Closure and Annulation Strategies for Benzo[b]tellurophene Core Formation

The construction of the this compound ring system is a key challenge in the synthesis of these compounds. Several strategies have been developed that rely on the formation of one or more carbon-tellurium bonds to close the five-membered tellurophene (B1218086) ring. These methods often involve the use of organometallic reagents and transition metal catalysts to facilitate the desired transformations.

Intramolecular Cyclization of ortho-Alkynylaryllithium Precursors with Elemental Tellurium

A notable method for the synthesis of benzo[b]tellurophenes involves the intramolecular cyclization of ortho-alkynylaryllithium precursors with elemental tellurium. This approach, developed by Sashida, provides a direct route to the this compound core. rsc.org The reaction proceeds through the generation of an ortho-alkynylaryllithium species, which is then trapped by elemental tellurium. The subsequent intramolecular cyclization of the resulting tellurolate intermediate furnishes the desired this compound. rsc.org This method is particularly useful for the synthesis of 2-substituted benzo[b]tellurophenes. thieme-connect.de The general one-pot nature of this reaction makes it an efficient strategy for the preparation of these heterocyclic systems. thieme-connect.de

Zirconacyclopentadiene Transfer Methodologies for this compound Synthesis

The zirconacyclopentadiene transfer methodology has emerged as a powerful tool for the synthesis of various heterocycles, including benzo[b]tellurophenes. Rivard and coworkers have successfully extended this method to the synthesis of this compound by utilizing a zirconaindene intermediate. rsc.orgresearchgate.net This approach involves the reaction of a zirconacyclopentadiene with a suitable tellurium source, such as Bipy•TeCl₂ (where Bipy is 2,2'-bipyridine), to effect the transfer of the zirconacycle to tellurium, thereby forming the tellurophene ring. researchgate.netzenodo.org This methodology has been employed to create a range of phosphorescent tellurophenes with various aryl substituents, demonstrating its utility in generating functional materials. zenodo.org

Table 1: Examples of Benzo[b]tellurophenes Synthesized via Zirconacyclopentadiene Transfer

EntryZirconacycle PrecursorTellurium SourceProductYield (%)
1TPA-ZrCp₂-6-TPABipy•TeCl₂TPA-Te-6-TPAModerate
2Naph-ZrCp₂-6-NaphBipy•TeCl₂Naph-Te-6-Naph58
3Fl-ZrCp₂-6-FlBipy•TeCl₂Fl-Te-6-Fl45
4ArF-ZrCp₂-6-ArFBipy•TeCl₂ArF-Te-6-ArF36

Data sourced from multiple studies to illustrate the scope of the methodology. zenodo.org

Sequential Electrophilic Telluration of Carbon-Zinc and Carbon-Hydrogen Bonds

A versatile and efficient approach for the synthesis of a library of functionalized benzo[b]tellurophenes has been developed based on the sequential electrophilic telluration of C(sp²)–Zn and C(sp²)–H bonds. rsc.orgrsc.org This method utilizes a transition metal-catalyzed migratory arylmetalation of alkynes to generate an ortho-alkenylarylzinc intermediate. rsc.org This intermediate then undergoes a sequential electrophilic telluration with a tellurium(IV) chloride, followed by a reductive cyclization to afford the this compound core. rsc.org A key advantage of this methodology is its ability to tolerate a wide range of functional groups, allowing for the expedient construction of diverse this compound derivatives. rsc.org For instance, the reaction of a 4-methoxyphenylzinc reagent with 5-decyne (B157701) in the presence of a CoCl₂–Xantphos catalyst, followed by treatment with TeCl₄ and aqueous Na₂S, yields the corresponding benzotellurophene in 58% yield. rsc.org

Table 2: Synthesis of Functionalized Benzo[b]tellurophenes via Sequential Electrophilic Telluration

EntryArylzinc ReagentAlkyneProductYield (%)
14-Methoxyphenylzinc5-Decyne2,3-Dibutyl-5-methoxythis compound58
2Phenylzinc1-Phenyl-1-propyne5-Methoxy-3-methyl-2-phenylthis compound75
34-Fluorophenylzinc1-Phenyl-1-propyne5-Fluoro-3-methyl-2-phenylthis compound68
43,4-Methylenedioxyphenylzinc1-(p-Tolyl)-1-propyne5,6-Methylenedioxy-3-methyl-2-(p-tolyl)this compound82

This table is a representation of the data available in the cited literature. rsc.org

Base-Induced Cyclization of ortho-Haloarylalkynes via SNAr/5-endo-dig Cascade Processes

A straightforward and efficient method for the preparation of benzo[b]tellurophenes involves the base-induced cyclization of readily available ortho-haloarylalkynes. researchgate.net This reaction proceeds through a cascade sequence involving a nucleophilic aromatic substitution (SNAr) followed by a 5-endo-dig cyclization. researchgate.netresearchgate.net The process is typically carried out by heating a mixture of the ortho-haloarylalkyne with a tellurium source in the presence of a base, such as sodium hydroxide (B78521), in a solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.net This methodology is attractive due to its operational simplicity, as it does not require anhydrous or inert conditions. researchgate.net The reaction has been shown to provide the corresponding benzo[b]tellurophenes in good to excellent yields, with gas chromatography yields reported to be as high as 90%. researchgate.net This approach is also amenable to a catalytic version for aryl iodide substrates that are not well-suited for the direct SNAr/5-endo-dig cyclization. researchgate.net

Preparation via Aryl Grignard Reagents and Tellurium Precursors

Aryl Grignard reagents serve as valuable precursors for the synthesis of functionalized benzo[b]tellurophenes. scispace.com This method often involves the reaction of an aryl Grignard reagent with a tellurium electrophile, such as tellurium tetrachloride, to form an aryltellurium intermediate, which can then undergo further transformations to yield the desired heterocyclic product. Tetraaryl-tellurium(IV) compounds can be prepared from aryl Grignard reagents and TeCl₄, although this can be accompanied by reductive elimination to form diaryl-tellurium(II) compounds. scispace.com More synthetically useful are one-pot procedures that combine aryl Grignard reagents, alkynes, and a tellurium source, often in the presence of a transition metal catalyst, to construct the this compound ring system in a single operation. rsc.org

Synthesis from Tellurium Tetrachloride and 1,4-Butadiyne Derivatives

The reaction of tellurium tetrachloride with 1,4-disubstituted butadiyne derivatives provides a route to tellurophenes, and by extension, can be applied to the synthesis of benzo[b]tellurophenes. The first synthesis of a tellurophene involved the reaction of 1,4-dilithiotetraphenylbutadiene with tellurium tetrachloride, which afforded 2,3,4,5-tetraphenyltellurophene in a 56% yield. thieme-connect.descholaris.ca This general approach, which relies on the formation of a 1,4-difunctionalized butadiene species that can react with a tellurium source, is a foundational method in tellurophene chemistry. While the direct application to this compound from a pre-formed butadiyne fused to a benzene (B151609) ring is less common, related strategies involving the reaction of diynes with telluride sources are well-established for the synthesis of tellurophenes. thieme-connect.de

Applications of Tin-Tellurium Replacement Reactions

A notable and practical method for the synthesis of this compound involves a tin-tellurium exchange reaction. researchgate.net This approach offers a straightforward route to the this compound core from corresponding tin-containing heterocycles. researchgate.net For instance, 1,1-di-n-butyl-benzo[b]stannophene can be synthesized by quenching the dilithio derivative of this compound with dibutyltin (B87310) dichloride. doi.org The reverse of this type of reaction, the tin-tellurium replacement, provides a valuable synthetic tool for accessing the tellurium heterocycle. researchgate.net This methodology has been successfully applied to prepare not only this compound but also other tellurium-containing heterocycles like 1H-isotellurochromene and benzotellurepines from their respective five-, six-, and seven-membered tin precursors. researchgate.net

Transition Metal-Catalyzed Synthetic Routes to Benzo[b]tellurophenes

Transition metal catalysis has emerged as a powerful tool for the synthesis of a diverse library of functionalized benzo[b]tellurophenes. rsc.orgrsc.orgntu.edu.sg These methods often provide high efficiency and functional group tolerance. researchgate.net

One prominent strategy involves the palladium-catalyzed coupling of o-bromoethynylbenzenes with a tellurium source. eurekaselect.comcapes.gov.br This one-pot synthesis proceeds in good yields to afford various 2-substituted and unsubstituted benzo[b]tellurophenes. capes.gov.br

Another innovative approach utilizes a combination of transition metal-catalyzed arylmetalation of alkynes followed by sequential electrophilic telluration. rsc.orgrsc.orgntu.edu.sg For example, cobalt- or nickel-catalyzed migratory arylmetalation of alkynes with arylzinc or aryl Grignard reagents generates an ortho-alkenylarylzinc intermediate. rsc.orgrsc.org This intermediate undergoes selective monosubstitution with tellurium tetrachloride (TeCl4), followed by intramolecular telluration of a proximal C(sp²)–H bond to form the this compound ring. rsc.org This one-pot procedure allows for the expedient synthesis of a variety of functionalized benzo[b]tellurophenes. rsc.orgrsc.orgntu.edu.sg

A simple and effective method for preparing 2-arylbenzo[b]tellurophenes involves the cyclization of o-haloarylalkynes in the presence of tellurium powder, sodium hydroxide, and dimethyl sulfoxide (DMSO), with water as an additive. chemistryviews.org This reaction proceeds via a proposed SNAr/5-endo–dig cascade process and notably does not require a dry or inert atmosphere. chemistryviews.org When direct cyclization is not feasible, particularly with aryl iodide substrates, the use of copper(I) iodide (CuI) as a catalyst for the telluration step extends the applicability of this method. chemistryviews.org

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Benzo[b]tellurophenes

Catalyst/Reagents Starting Material Product Yield (%) Reference
Pd(PPh₃)₄, Te, NaBH₄ o-Bromoethynylbenzene This compound Good eurekaselect.comcapes.gov.br
Co or Ni catalyst, Arylzinc/Grignard, Alkyne, TeCl₄ Aryl halide, Alkyne Functionalized this compound Varies rsc.org
Te, NaOH, DMSO, H₂O o-Haloarylalkyne 2-Arylthis compound Up to 90% chemistryviews.org
CuI, Te, NaOH, DMSO, H₂O o-Iodoarylalkyne 2-Arylthis compound - chemistryviews.org

Yields are as reported in the cited literature; "-" indicates the yield was not specified in the provided context.

Strategies for the Functionalization of the this compound Nucleus

The ability to introduce various functional groups onto the this compound core is crucial for tuning its electronic and physical properties for specific applications.

Lithiation and Subsequent Electrophilic Quenching for Derivative Formation

Lithiation followed by reaction with an electrophile is a classic and versatile method for functionalizing heterocyclic compounds, and this compound is no exception. rsc.orgnih.govacs.org The 2-position of the this compound ring is amenable to lithiation using organolithium reagents such as n-butyllithium (n-BuLi) in tetrahydrofuran (B95107) (THF). rsc.org The resulting 2-lithiothis compound is a potent nucleophile that can be readily quenched with a variety of electrophiles to introduce substituents at the 2-position. rsc.orgnih.govacs.org For example, reaction with boronic esters (like RO-Bpin) yields 2-borylated benzo[b]tellurophenes. rsc.org This method has also been used to introduce silyl (B83357) (e.g., with TMSCl) and stannyl (B1234572) (e.g., with n-Bu₃SnCl) groups. nih.govacs.org

In a related approach, this compound reacts with two equivalents of butyllithium (B86547) in hexane (B92381) to form a dilithio derivative, which can then be quenched with electrophiles. doi.org

Incorporation of Conjugated Substituents for Modified Electronic Properties

The introduction of conjugated substituents onto the this compound framework is a key strategy for modifying its electronic properties, such as the HOMO-LUMO gap. rsc.org The incorporation of the tellurophene ring into a conjugated system can lead to interesting properties like narrow optical gaps and high polarizability. The synthesis of 2,5-diaryltellurophenes, for instance, has been achieved through methods like Glaser-Hay alkyne coupling followed by ring closure with sodium telluride, or through ipso-arylative cross-coupling procedures. scholaris.ca These strategies allow for the creation of extended π-systems with tailored electronic characteristics.

Electrophilic Aromatic Substitution at Specific Positions of this compound

Electrophilic aromatic substitution (SEAr) provides another avenue for the functionalization of the this compound ring system. researchgate.net The Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (typically formed from DMF and POCl₃), is a well-known method for formylating electron-rich aromatic rings. youtube.comscirp.orgijpcbs.com Direct Vilsmeier-Haack formylation and acylation (using acetic anhydride (B1165640) and tin(IV) chloride) are possible on the tellurophene ring. thieme-connect.de

While electrophilic substitution on the tellurophene ring can be complex, with some reactions occurring at the tellurium atom, specific conditions allow for substitution at the carbon framework. thieme-connect.deacs.org For instance, successful SEAr at the 3-position of this compound has been demonstrated, providing a synthetic intermediate for tellurium analogues of pharmacologically active molecules like raloxifene (B1678788). researchgate.net

Synthesis of Novel Tellurium-Bridged Polycyclic Aromatic Systems

The synthetic methodologies for benzo[b]tellurophenes have been extended to construct more complex, novel tellurium-bridged polycyclic aromatic systems. researchgate.netrsc.orgrsc.orgntu.edu.sgacs.org These larger, π-extended structures are of interest for their unique photophysical properties, including room-temperature phosphorescence. researchgate.netacs.org

One successful strategy involves the reaction of tellurium powder with cyclic diaryliodonium salts. researchgate.netacs.org This method has proven versatile for the synthesis of various functionalized dibenzotellurophenes, ladder-type π-systems, and even heterosumanenes. researchgate.netacs.org These tellurium-containing aromatic compounds exhibit good air, moisture, and thermal stability, which is important for material applications. researchgate.net

Furthermore, the sequential electrophilic telluration of C(sp²)–Zn and C(sp²)–H bonds can be applied to 2-iodoheterobiaryls to generate a range of heteroarene-fused benzotellurophenes. rsc.orgrsc.orgntu.edu.sg This approach has been used to synthesize benzotellurophenes fused with thiophene (B33073), furan (B31954), indole, and benzoselenophene rings. rsc.org For example, benzo[b]naphtho[2,1-d]tellurophene has been synthesized from 2-(2-iodophenyl)naphthalene via this regioselective telluration method. rsc.org

Chemical Reactivity and Mechanistic Pathways of Benzo B Tellurophene

Redox Chemistry and Variable Oxidation States of Tellurium in Benzo[b]tellurophenes

The tellurium atom in the benzo[b]tellurophene ring system is the focal point of its reactivity, primarily due to its ability to cycle between different oxidation states. This redox activity underpins a wide range of chemical transformations. The tellurium atom in organotellurium compounds typically exists in a +2 oxidation state, but can be readily oxidized to hypervalent +4 and even +6 states. acs.org This capability for variable oxidation is central to the unique reactivity of tellurophenes and their benzo-fused analogues. researchgate.net

Elucidation of Te(II)/Te(IV) Redox Cycles

The redox couple of Te(II) and Te(IV) is a fundamental aspect of this compound chemistry. Organotellurium(II) compounds are susceptible to oxidation by a variety of agents, which leads to the formation of hypervalent Te(IV) species. acs.org This transformation from Te(II) to Te(IV) can be achieved using oxidants such as halogens (e.g., Br₂, Cl₂) or oxygen-based oxidants like hydrogen peroxide. acs.orgresearchgate.net

This oxidation is often reversible. For instance, the Te(IV) state can be reduced back to the Te(II) state through thermal or photochemical means. acs.orgacs.org This reversible Te(II)/Te(IV) cycle is not just a chemical curiosity but forms the basis for potential applications, such as in thiol peroxidase-like catalytic reactions where the telluride is oxidized by peroxides and then reduced by thiols. researchgate.net The oxidation of the tellurium center dramatically alters the electronic properties of the molecule. acs.org In conjugated systems, this oxidation typically leads to significant hypsochromic shifts (blue shifts) in the absorption spectra. acs.org

Formation and Reactivity of Hypervalent Tellurium Adducts

The oxidation of the Te(II) center in benzo[b]tellurophenes leads directly to the formation of hypervalent Te(IV) adducts. acs.org When halogens are used as oxidants, the reaction is exceptionally rapid, with second-order rate constants sometimes approaching the diffusion-controlled limit (≥10⁹ L mol⁻¹ s⁻¹). acs.org This process results in the formation of a Te(IV) species characterized by a three-center–four-electron (3c-4e) bond (X–Te–X). acs.org

These hypervalent adducts are not merely stable endpoints but are reactive intermediates for further chemical transformations. A notable example is the cycloaddition reactivity of the oxidized tellurophene (B1218086) ring. chemrxiv.org The oxidation to the Te(IV) state reduces the aromatic character of the tellurophene ring, making it a more potent diene for cycloaddition reactions. chemrxiv.org For example, a tellurophene-based phenylalanine analogue (TePhe), once oxidized by N-chlorosuccinimide (NCS) to a Te(IV) species, readily undergoes cycloaddition with strained alkynes. chemrxiv.orgchemrxiv.org In aqueous solutions, these oxidized Te(IV) species can exist in equilibrium between several forms, including the telluroxide, its hydrated dihydroxy tellurane (B13756022) form, and anion-coordinated Te(IV) species. researchgate.netchemrxiv.org

Oxidation-Controlled Reaction Dynamics

The reactivity of the this compound core can be effectively "switched on" or controlled by the oxidation state of the tellurium atom. A prime example of this is the Oxidation-Controlled, Strain-Promoted Tellurophene-Alkyne Cycloaddition (OSTAC). nih.govacs.org In this reaction, the relatively unreactive Te(II) tellurophene is activated by a mild oxidant like NCS. chemrxiv.orgchemrxiv.org This generates a reactive Te(IV) species that undergoes a rapid cycloaddition with a strained alkyne, such as bicyclo[6.1.0]nonyne (BCN). nih.govacs.org This reaction is remarkably fast, with second-order rate constants measured to be greater than 100 M⁻¹ s⁻¹. chemrxiv.orgnih.govacs.org This strategy allows for selective chemical modification of tellurophene-containing molecules in complex environments. nih.govacs.org The oxidation step is crucial, as it transforms the tellurophene into a potent diene capable of participating in [4+2] cycloaddition reactions. chemrxiv.org

ReactionOxidantReactantProductRate Constant (k)Reference(s)
OSTAC (Ac-TePhe-iPr)NCSBCNBenzo-fused cyclooctane (B165968)> 100 M⁻¹ s⁻¹ nih.gov, chemrxiv.org
Dimerization (Ac-TePhe-iPr)NCSSelf-reactionDimerized cycloadduct0.02 M⁻¹ s⁻¹ chemrxiv.org

This table summarizes kinetic data for oxidation-controlled reactions of a tellurophene-based phenylalanine analogue (Ac-TePhe-iPr).

Fundamental Reactions Involving Carbon-Tellurium Bond Formation and Cleavage

The synthesis and degradation of the this compound scaffold are defined by the formation and breaking of carbon-tellurium (C-Te) bonds.

C-Te Bond Formation: Several synthetic strategies have been developed to construct the this compound ring system, all of which rely on the formation of two C-Te bonds.

One-Pot Synthesis: A general one-pot method involves the reaction of 1-alkynyl-2-bromobenzenes with elemental tellurium in the presence of a reducing agent. thieme-connect.de

Sequential Electrophilic Telluration: A versatile approach uses the sequential electrophilic telluration of C(sp²)–Zn and C(sp²)–H bonds with tellurium(IV) chlorides (TeCl₄) to build the tellurium-bridged aromatic system. rsc.org

Organometallic Precursors: Other methods include the trapping of ortho-alkynylaryllithium intermediates with elemental tellurium followed by intramolecular cyclization, or the use of zirconaindene intermediates. rsc.org

C-Te Bond Cleavage: The C-Te bond, while relatively stable, can be cleaved under specific conditions.

Extrusion by Metal Clusters: Reaction of this compound with trinuclear metal carbonyl clusters (iron, ruthenium, osmium) at elevated temperatures leads to ring-opening and the extrusion of the tellurium atom. advancechemjournal.com

Oxidative Ring-Opening: In some tellurophenes, reaction with an excess of a chemical oxidant like m-chloroperoxybenzoic acid (mCPBA) can lead to oxidative ring-opening and extrusion of the tellurium as TeO₂. acs.org

Reaction TypeReagentsResultReference(s)
Bond Formation 1-Alkynyl-2-bromobenzene, Te2-Substituted this compound thieme-connect.de
Bond Formation Arylzinc intermediate, TeCl₄Functionalized this compound rsc.org
Bond Cleavage Trinuclear metal carbonyl clusters (e.g., Fe₃(CO)₁₂, Ru₃(CO)₁₂, Os₃(CO)₁₂)Ring opening and tellurium extrusion advancechemjournal.com
Bond Cleavage mCPBA (excess)Oxidative ring-opening with extrusion of TeO₂ (in diphenyltellurophene) acs.org

This table outlines key reactions involving the formation and cleavage of C-Te bonds in benzo[b]tellurophenes and related systems.

Halogenation and Photoelimination Mechanisms in π-Conjugated Benzo[b]tellurophenes

The interaction of benzo[b]tellurophenes with halogens is a hallmark of their redox chemistry, involving a facile oxidative addition to the tellurium center, followed by a potential photoelimination. acs.org

Mechanistic Investigations of Halogen Oxidative Addition to Tellurium

The addition of halogens like bromine to π-conjugated tellurophenes has been studied in detail, providing a mechanistic framework applicable to this compound. acs.orgnih.gov Density functional theory (DFT) calculations support a three-step mechanism for this oxidative addition: acs.orgnih.gov

Formation of an Association Complex: An initial, weak η¹ association complex forms between the tellurium atom and the dihalogen molecule (e.g., Br₂).

Formation of a Monobrominated Intermediate: This is followed by the formation of a monobrominated intermediate.

Formation of the Dibrominated Product: The final step is the formation of the stable, dibrominated Te(IV) hypervalent adduct. acs.orgnih.gov

This process results in a significant change in the electronic structure of the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are both stabilized, but the LUMO experiences a greater stabilization, leading to a decrease in the HOMO-LUMO energy gap and a corresponding red shift in the absorption spectrum. acs.org The LUMO of the resulting dibrominated compound has significant antibonding Te-Br character, which is key to its photochemical reactivity. acs.org

The reverse reaction, the photoelimination of the halogen, can be induced by irradiating the Te(IV) dibromide adduct with visible light (e.g., 430-447 nm). acs.orgnih.gov This photoreduction reaction proceeds via the release of bromine radicals and regenerates the original Te(II) this compound. acs.orgresearchgate.net The efficiency of this photoelimination, measured by the photochemical quantum yield, is influenced by substituents on the aromatic rings. Compounds with electron-withdrawing groups exhibit higher quantum efficiencies, with values reaching up to 42.4% for a pentafluorophenyl-functionalized tellurophene. acs.orgnih.gov This photoreaction is competitive with intersystem crossing to the triplet excited state of the brominated species. acs.orgnih.gov

Visible Light-Driven Photoreduction of Te(IV) Centers

The tellurium center in this compound derivatives can be oxidized from Te(II) to Te(IV). This transformation significantly alters the electronic and optical properties of the molecule. acs.org A noteworthy aspect of these Te(IV) species is their ability to undergo photoreduction back to the Te(II) state upon irradiation with visible light. acs.orgcore.ac.uk This process is driven by the conjugated nature of the tellurophene system, which allows for the absorption of visible light. acs.org

The photoreduction can be induced using light of specific wavelengths, such as 430 nm, 447 nm, or 617 nm, depending on the absorption characteristics of the particular derivative. acs.orgresearchgate.net This reactivity is of interest for applications in sustainable chemistry and energy storage, as it allows for the use of light to drive chemical transformations. core.ac.ukresearchgate.net The substituents on the this compound ring can be modified to tune the optical properties and, consequently, the wavelength of light required for the photoreduction. acs.org

Photochemical Quantum Efficiencies and Proposed Mechanisms for Photoelimination

The efficiency of the photoelimination of substituents from the Te(IV) center is quantified by the photochemical quantum yield (ΦP). acs.org Studies on various diphenyltellurophene derivatives have shown that the quantum yield is significantly influenced by the electronic nature of the substituents. acs.orgcore.ac.uk

For instance, the parent 2,5-diphenyltellurophene dibromide exhibits a quantum yield of 8.5% for bromine photoelimination. acs.org The introduction of electron-donating groups (EDGs) on the phenyl rings tends to decrease the quantum yield, while electron-withdrawing groups (EWGs) enhance it. acs.orgcore.ac.uk This trend is attributed to the increased electropositive character of the tellurium atom in the presence of EWGs, which facilitates the photoelimination process. core.ac.uk

The proposed mechanism for photoelimination involves the release of bromine radicals. acs.orgresearchgate.net This photoreaction is in competition with intersystem crossing to the triplet state of the brominated species, which can be observed through the formation of singlet oxygen. acs.orgresearchgate.net Trapping experiments, often using 2,3-dimethyl-1,3-butadiene (B165502) (DMBD), are employed to capture the eliminated halogen and confirm the photoreduction pathway. acs.org

Table 1: Photochemical Quantum Yields for Bromine Photoelimination from Substituted Diphenyltellurophenes

Substituent Group Photochemical Quantum Yield (ΦP) (%)
H 8.5
t-Bu (EDG) 1.61 ± 0.04
Ot-Bu (EDG) 0.44 ± 0.01
CN (EWG) 14.7 ± 0.3
CF₃ (EWG) 19.2 ± 0.7
C₆F₅ (EWG) 23.6 ± 0.7

Data sourced from J. Am. Chem. Soc. 2016, 138, 7, 2445-2455. acs.org

Ring-Opening and Rearrangement Reactions of this compound

The this compound ring system can undergo cleavage and rearrangement under specific reaction conditions, particularly in the presence of metal clusters or upon photoinitiation in certain derivatives.

Reaction of this compound with Trinuclear Metal Clusters Leading to Ring Opening

This compound reacts with trinuclear metal carbonyl clusters of iron, ruthenium, and osmium, leading to the opening of the tellurophene ring and, in some cases, extrusion of the tellurium atom. advancechemjournal.comrsc.orgyorku.cagoogle.com These reactions often result in the formation of novel organometallic clusters where the C₈H₆Te or C₈H₆ fragment is incorporated into the metal framework. advancechemjournal.comadvancechemjournal.com For example, the reaction with triruthenium dodecacarbonyl can lead to the formation of a 1-ruthena-2-telluracyclohexadiene ring, representing a rare mode of metal binding. acs.org The specific products formed depend on the metal cluster used and the reaction conditions. advancechemjournal.comyorku.ca

Photoinitiated Acyl Rearrangements in this compound Derivatives

Derivatives of this compound, specifically (2Z)-2-(N-acetyl-N-arylaminomethylene)benzo[b]tellurophen-3(2H)-ones, exhibit photochromism based on a photoinitiated N→O acyl rearrangement. semanticscholar.orgresearchgate.net This process involves a Z/E-isomerization around the exocyclic C=C bond upon irradiation, followed by a rapid thermal migration of the acetyl group. semanticscholar.orgresearchgate.net

The quantum yields of this photoinitiated rearrangement increase as the heteroatom is varied from sulfur to selenium to tellurium, with the tellurium derivative showing the highest quantum yield of 0.71. semanticscholar.orgresearchgate.net This trend is likely due to the decreasing distance between the acyl carbon and the ring carbonyl oxygen as the size of the heteroatom increases. semanticscholar.org These compounds are of interest as molecular switches and for potential applications in light energy storage. semanticscholar.orgresearchgate.net

Table 2: Quantum Yields of Photoinitiated N→O Acyl Rearrangement in Benzo[b]chalcogenophene Derivatives

Heteroatom (X) Quantum Yield (Φ)
S 0.60
Se -
Te 0.71

Data sourced from ARKIVOC 2005 (vii) 60-66. semanticscholar.orgresearchgate.net

Cycloaddition Reactivity of Oxidized this compound Species

Oxidized this compound derivatives, where the tellurium is in the Te(IV) state, can act as dienes in cycloaddition reactions. researchgate.netchemrxiv.org A notable example is the Oxidation-controlled, Strain-Promoted Tellurophene-Alkyne Cycloaddition (OSTAC). researchgate.netchemrxiv.orgacs.orgnih.govchemrxiv.org In this reaction, the tellurophene ring is mildly oxidized, for instance with N-chlorosuccinimide, to generate a reactive Te(IV) species. researchgate.netacs.orgnih.gov This oxidized intermediate then undergoes a rapid [4+2] cycloaddition with a strained alkyne, such as bicyclo[6.1.0]nonyne (BCN). researchgate.netchemrxiv.org The reaction is highly efficient, with second-order rate constants greater than 100 M⁻¹s⁻¹, and results in the formation of a benzo-fused cyclooctane product. researchgate.netacs.orgnih.gov This bioorthogonal reaction has shown utility in the selective labeling of proteins. researchgate.netacs.orgnih.gov

Supramolecular Interactions of this compound Derivatives

The tellurium atom in this compound and its derivatives can participate in non-covalent interactions, known as chalcogen bonds. rsc.org These interactions involve the electrophilic region on the tellurium atom (the σ-hole) and a nucleophilic partner. In the solid state, these interactions can direct the self-assembly of molecules into well-defined supramolecular architectures. rsc.orgacs.org For example, in pyridyl-substituted benzo-1,3-chalcogenazoles, an intramolecular Te···N interaction forces a planar conformation, which in turn affects the electronic properties of the molecule. rsc.org These supramolecular interactions are crucial in the design of new materials with specific solid-state structures and functions. rsc.org

Chalcogen Bonding Interactions with Anionic Species

This compound and its derivatives are recognized for their ability to act as Lewis acids, engaging in chalcogen bonding interactions with various anionic species. This non-covalent interaction involves the electrophilic region (σ-hole) on the tellurium atom attracting a Lewis base, such as an anion. The strength of this interaction is influenced by factors like the substituents on the tellurophene ring, the nature of the anion, and the solvent.

Research has demonstrated that electron-deficient tellurophenes are effective anion receptors. scholaris.cawikipedia.org For instance, attaching electron-withdrawing groups to the tellurophene scaffold enhances the positive electrostatic potential on the tellurium atom, thereby strengthening its interaction with anions. scholaris.ca Studies on 2,5-diaryltellurophenes have shown measurable affinities for halide anions in organic solvents. scholaris.ca The binding affinity typically follows the order of halide basicity: Cl⁻ > Br⁻ > I⁻. scholaris.ca

Bidentate tellurophene-based receptors, where two tellurophene units are linked, exhibit significantly enhanced anion affinity due to chelate cooperativity. scholaris.cacardiff.ac.uk In these systems, the anion is coordinated by two tellurium atoms simultaneously. Computational studies on a bidentate ethynylene-linked bis(tellurophene) complex with a chloride anion revealed a structure where the chloride is situated between the two tellurium centers, with both Te atoms participating in the chalcogen bond. scholaris.ca This bidentate coordination results in an association constant an order of magnitude higher than that of its monodentate counterpart. scholaris.ca

In some cases, other non-covalent interactions can assist chalcogen bonding. For example, in a perfluoroaryl-substituted tellurophene, an anion–π interaction between the anion and the electron-deficient aromatic ring can occur alongside the primary Te···anion chalcogen bond. scholaris.ca The geometry of these interactions is highly directional, with the anion typically approaching along the axis of the C–Te bond. cardiff.ac.uk X-ray crystallographic analysis of a naphthalene (B1677914) derivative featuring a telluronium and a borane (B79455) confirmed a bridged structure with a fluoride (B91410) anion, showing a C–Te···F⁻ angle of 174° and a Te···F⁻ distance of 2.506 Å. cardiff.ac.uk

The table below summarizes the association constants for various tellurophene derivatives with halide anions, illustrating the strength of these chalcogen bonding interactions.

Table 1: Association Constants (Ka) for Chalcogen Bonding between Tellurophene Derivatives and Anionic Species
Tellurophene DerivativeAnionSolventAssociation Constant (Ka, M-1)Reference
2,5-Bis(perfluorophenyl)telluropheneCl⁻THF310 ± 20 scholaris.cawikipedia.org
Dicationic Viologen Tellurotriazole Receptor (1.Te2+)Cl⁻CD3CN/D2O (9:1)~880 nih.govacs.org
Br⁻1036 nih.govacs.org
I⁻~880 nih.govacs.org
Ethynylene-linked bis(tellurophene)Cl⁻THF-d82290 ± 130 scholaris.ca
Br⁻<100 scholaris.ca

Coordination with Solvent Molecules and External Nucleophiles

The tellurium atom in this compound can coordinate with solvent molecules and external nucleophiles, influencing its reactivity and electronic properties. This coordination can lead to the formation of distinct adducts and intermediates.

Spectroelectrochemical studies on tellurophene derivatives have provided evidence for coordination with solvent molecules upon oxidation. When a 2,5-di(thien-2-yl)tellurophene was electrochemically oxidized in a solution containing acetonitrile (B52724) (MeCN) as the solvent and Bu₄NBF₄ as the electrolyte, the formation of an intramolecular charge-transfer (ICT) band was observed. This phenomenon suggests that upon oxidation, the positive charge becomes localized on the tellurium atom through coordination with solvent molecules (MeCN) or the counter-anion (BF₄⁻), rather than being delocalized across the entire π-conjugated system. This coordination results in the formation of a hypervalent Te(IV) species.

The interaction of tellurophenes with external nucleophiles, such as halogens, proceeds through a coordination mechanism. The oxidative addition of bromine to tellurophene derivatives has been studied, and a three-step mechanism is supported by density functional theory (DFT). acs.org The initial step involves the rapid formation of an "end-on" η¹ association complex between the tellurium atom and the bromine molecule. acs.org This is a fast, pre-equilibrium step where the tellurium acts as a Lewis base coordinating to the bromine. This initial complex then proceeds through a monobrominated intermediate to the final dibrominated Te(IV) adduct. acs.org

In contrast, reactions with other types of nucleophiles or oxidants may not involve direct coordination at the tellurium center. For example, the aerobic photooxidation of 2,5-diphenyltellurophene, sensitized by the tellurophene itself, proceeds via reaction with singlet oxygen. However, this reaction occurs through a 1,4-cycloaddition across the carbon framework of the heterocycle, leading to oxidative ring-opening and extrusion of TeO₂, rather than forming a stable Te(IV) telluroxide through direct coordination at the tellurium atom.

The table below summarizes the types of coordination and adduct formation involving the tellurium atom in tellurophene derivatives.

Table 2: Coordination of Tellurophene Derivatives with Solvents and External Nucleophiles
Tellurophene SystemInteracting SpeciesInteraction TypeObservation/EvidenceReference
Oxidized 2,5-di(thien-2-yl)telluropheneAcetonitrile (Solvent)CoordinationInferred from spectroelectrochemistry (ICT band formation)
Tellurophene DerivativesBromine (Br₂)η¹ Association ComplexMechanistic studies (DFT) show initial coordination complex formation acs.org
2,5-DiphenyltelluropheneSinglet Oxygen (¹O₂)No direct Te-coordinationReaction occurs at the carbon diene system (1,4-cycloaddition)

Advanced Spectroscopic Characterization Techniques for Benzo B Tellurophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of Benzo[b]tellurophene in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and environment of atoms can be obtained.

Application of Proton-Coupled ¹²⁵Te NMR Spectroscopy

In proton-coupled ¹²⁵Te NMR spectra, the coupling between the ¹²⁵Te nucleus and adjacent protons (¹H) provides valuable structural information. These couplings, observed as splitting in the ¹²⁵Te signal, can help confirm the proximity of tellurium to specific protons in the molecule. Stability studies of tellurium heterocycles have utilized ¹²⁵Te NMR to confirm that the structures remain intact under various conditions, such as in aqueous-organic media or at elevated temperatures. researchgate.net The magnitude of one-bond coupling constants in phosphorus-tellurium compounds is a subject of considerable interest and highlights the diagnostic power of this parameter. researchgate.net

Utilization of ¹H and ¹³C NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental tools for characterizing the organic framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their connectivity. For the sulfur analog, benzo[b]thiophene, the protons on the heterocyclic ring appear at δ 7.437 (H2) and δ 7.342 (H3), while the protons on the benzene (B151609) ring appear between δ 7.3-7.9 ppm. chemicalbook.com Similar patterns are expected for this compound, with specific chemical shifts influenced by the tellurium atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The PubChem database reports ¹³C NMR spectral data for this compound, which is essential for confirming the carbon skeleton. nih.gov For derivatives like benzo[b]thiophene-3-carbaldehyde, the carbonyl carbon appears at δ 185.5 ppm, and the aromatic carbons are observed between δ 122.5-143.4 ppm. These values serve as a reference for assigning the spectra of the parent compound.

Interactive Data Table: Representative NMR Data for Benzo[b]chalcogenophene Derivatives

Compound Nucleus Chemical Shift (δ, ppm)
Benzo[b]thiophene ¹H 7.88 (d), 7.83 (d), 7.44 (d), 7.36 (m), 7.34 (d) chemicalbook.com
Benzo[b]thiophene-3-carbaldehyde ¹³C 185.5, 143.4, 140.5, 136.5, 135.2, 126.2, 124.9, 122.5

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. shu.ac.uk The absorption of energy promotes electrons from a lower energy occupied orbital, typically the Highest Occupied Molecular Orbital (HOMO), to a higher energy unoccupied orbital, like the Lowest Unoccupied Molecular Orbital (LUMO). up.ac.za

For aromatic compounds like this compound, the observed absorptions are primarily due to π → π* transitions within the conjugated system. up.ac.za The UV-Vis spectrum of a donor-acceptor substituted benzotellurophene, Benzo-Te(BPin)TPA, shows a strong absorption at 294 nm and a weaker one at 361 nm in THF. zenodo.org Studies on related tellurium-bridged heterobiaryls show that the longest wavelength absorption maxima (λmax) are influenced by the nature of other atoms in the conjugated system. rsc.org

Interactive Data Table: UV-Vis Absorption Data for Selected Tellurium-Bridged Heterobiaryls

Compound λmax (nm) in MeOH
Benzo[b]thieno[2,3-d]tellurophene derivative (10) 374 rsc.org
Benzo[b]thieno[3,2-d]tellurophene derivative (11) 338 rsc.org
Benzo[b]furano[2,3-d]tellurophene derivative (12) 362 rsc.org
Benzo[b]seleno[2,3-d]tellurophene derivative (14) 382 rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. libretexts.org

For this compound (C₈H₆Te), the molecular ion peak (M⁺·) is expected at an m/z corresponding to its molecular weight (approximately 229.7 g/mol , considering the most abundant isotopes). nih.gov The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, showing the top peak at m/z 102 and the second and third highest peaks at m/z 232 and 230, respectively, which correspond to the isotopic pattern of the molecular ion. nih.gov

The fragmentation of related benzo[b]thiophene derivatives is characterized by the cleavage of bonds adjacent to the functional groups. nih.gov For instance, dicarbonyldichlorides show characteristic fragments arising from the cleavage of the C-Cl bond. nih.gov The fragmentation of this compound itself would likely involve the loss of the tellurium atom or cleavage of the heterocyclic ring, leading to characteristic fragment ions.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its bond vibrations. nanografi.comrsc.org It is a valuable tool for identifying functional groups and understanding the bonding within a molecule. libretexts.org

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrational modes of the molecule. Based on studies of tellurophene (B1218086) and related aromatic compounds, these vibrations include: thieme-connect.deresearchgate.net

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region.

C=C Stretching: Aromatic ring C=C stretching vibrations result in a group of bands in the 1600-1450 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane C-H bending vibrations occur at lower frequencies.

Ring Vibrations: Vibrations involving the entire heterocyclic ring system.

For tellurophene, all vibrations have been assigned based on the assumption of a planar molecule with C₂ᵥ symmetry. thieme-connect.de A similar analysis can be applied to this compound to interpret its vibrational spectrum.

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

The crystal structure of a stable 4,7-dimethoxybenzo[c]tellurophene derivative has been determined, revealing a planar molecular structure. kiku.dk The crystal packing in this derivative is dominated by Te···Te interactions, with distances of 4.06–4.10 Å, which are shorter than the van der Waals distance of 4.30 Å. kiku.dk Similarly, benzo[1,2-b:4,5-b']ditellurophene is reported to have a completely planar molecular structure and packs in a herringbone arrangement. researchgate.netnih.gov

In some derivatives, the packing structure can vary significantly. For example, one benzothiophene-fused derivative adopts a sandwiched herringbone-type packing without significant Te-Te interactions, while its isomer assumes a herringbone arrangement with close Te-Te contacts of 3.71 Å. rsc.orgrsc.org These studies highlight how molecular framework and substituent changes influence the solid-state packing, which is crucial for applications in materials science.

Interactive Data Table: Selected Crystallographic Data for a Benzo[c]tellurophene Derivative

Parameter Value Reference
Crystal System Orthorhombic kiku.dk
Space Group Pca2₁ kiku.dk
Te···Te interaction distance 4.06–4.10 Å kiku.dk

Photoelectron Spectroscopy (PES) for Electronic Structure Analysis

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons. This analysis provides direct experimental measurement of the ionization potentials (IPs) of a molecule, which, according to Koopmans' theorem, can be approximated as the negative of the orbital energies of the occupied molecular orbitals. The He(I) and He(II) photoelectron spectra of this compound have been instrumental in elucidating its valence electronic structure.

Detailed Research Findings

The He(I) and He(II) photoelectron spectra of this compound were first reported in a detailed study by Muller in 1975. acs.orgnist.gov This seminal work provided the first experimental ionization energies for the molecule and offered assignments for the observed photoionization bands. acs.orgnist.gov The first vertical ionization potential was determined to be 7.76 ± 0.05 eV. acs.org This value is a key descriptor of the molecule's highest occupied molecular orbital (HOMO) energy.

The electronic structure of this compound is of particular interest when compared to its lighter chalcogen analogues: benzo[b]furan, benzo[b]thiophene, and benzo[b]selenophene (B1597324). In these heterocyclic systems, the highest occupied molecular orbitals are of π-type. A key finding from comparative PES studies is the reversal in the energy sequence of the two highest occupied π-molecular orbitals (π-MOs) in tellurophene-containing systems compared to their furan (B31954), thiophene (B33073), and selenophene (B38918) counterparts. rsc.orgresearchgate.net

In benzo[b]furan, benzo[b]thiophene, and benzo[b]selenophene, the HOMO is the π-orbital with a large coefficient on the C2-C3 bond, while the next highest occupied MO (HOMO-1) has a larger contribution from the heteroatom. However, in this compound, the significant p-orbital contribution from the large tellurium atom elevates the energy of the π-orbital that has more heteroatom character, causing it to become the HOMO.

The experimentally determined vertical ionization potentials for the first few bands of this compound and its lighter congeners are summarized in the table below. This data clearly illustrates the trend of decreasing ionization potential with the increasing atomic number of the chalcogen atom, which is attributed to the higher energy and more diffuse nature of the valence p-orbitals of the heavier elements.

CompoundIP₁ (eV)IP₂ (eV)IP₃ (eV)IP₄ (eV)
Benzo[b]furan8.368.8810.3811.09
Benzo[b]thiophene8.188.6810.1010.51
Benzo[b]selenophene8.038.519.9510.30
This compound7.768.359.7510.15

The assignment of these ionization bands to specific molecular orbitals is supported by quantum chemical calculations. For this compound, the first band at 7.76 eV is assigned to the ionization from the HOMO, which is a π-orbital with significant contribution from the tellurium p-orbital. The subsequent bands correspond to ionization from other π-orbitals of the benzene and heterocyclic rings, as well as σ-orbitals at higher energies. The use of both He(I) and He(II) radiation in the original studies was crucial for distinguishing between π and σ orbitals, as the relative band intensities change with photon energy.

Computational and Theoretical Investigations of Benzo B Tellurophene

Quantum Chemical Methodologies Applied to Benzo[b]tellurophene Systems

Quantum chemical calculations serve as powerful tools for elucidating the electronic structure, bonding characteristics, and energetics of this compound and its derivatives. samipubco.com These computational methods provide valuable insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely employed quantum chemical method for investigating the electronic structure and reactivity of molecules like this compound. nih.govscispace.comrsc.org DFT calculations allow for the prediction and analysis of molecular properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding a molecule's electronic behavior and reactivity. mdpi.com

For instance, in the study of 2,5-diphenyltellurophene, DFT calculations using the B3LYP functional revealed that oxidation to the corresponding Te(IV) oxide leads to a significant decrease in the HOMO-LUMO energy gap from 3.96 eV to 3.43 eV. acs.org This change is attributed to a stabilization of the HOMO energy by 0.32 eV and a more substantial stabilization of the LUMO energy by 0.85 eV. acs.org

DFT has also been used to investigate the electronic properties and aromaticity of benzo nih.govresearchgate.netcyclobuta[1,2-b]thiophene (bBCT) and its regioisomer benzo nih.govresearchgate.netcyclobuta[1,2-c]thiophene (cBCT). mdpi.com These studies help in understanding the differences in stability and electronic character between isomers. mdpi.com Furthermore, DFT calculations have been instrumental in studying chalcogen bonding interactions in derivatives of this compound, providing insights into their potential for anion recognition. nih.gov

The choice of functional and basis set is critical in DFT calculations. Common combinations for tellurium-containing compounds include the B3LYP functional with the LANL2DZ effective core potential for tellurium and a basis set like 6-311+g(d) for other atoms. acs.org To account for intermolecular interactions, dispersion corrections are often included. mdpi.com

Table 1: Calculated HOMO, LUMO, and Energy Gap for 2,5-Diphenyltellurophene and its Oxide acs.org

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
2,5-Diphenyltellurophene (PT)-5.35-1.393.96
2,5-Diphenyltellurophene oxide (PT-O)-5.67-2.243.43

Calculations were performed at the B3LYP/LANL2DZ(Te)/6-311+g(d)(other atoms) level of theory with a chloroform (B151607) solvent model. acs.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the properties of electronic excited states. ups-tlse.frresearchgate.net It is widely used for calculating vertical excitation energies, which correspond to absorption spectra, and for optimizing the geometries of excited states to study emission properties. ups-tlse.fr

In the context of this compound derivatives, TD-DFT calculations have been employed to understand their photophysical properties. For example, TD-DFT calculations on 2,5-diphenyltellurophene (PT) and its oxidized forms, PT-O and PT-O₂, were performed to determine the first 20 singlet transitions, providing insight into their UV-Vis absorption spectra. acs.org These calculations help to characterize the nature of the electronic excitations, such as identifying them as charge-transfer or local excitations. researchgate.net

The accuracy of TD-DFT results can be sensitive to the choice of the exchange-correlation functional, especially for systems with significant charge-transfer character. aps.org While standard hybrid functionals like B3LYP are often used, range-separated or other advanced functionals may be necessary for more accurate predictions in certain cases. aps.org Despite its limitations, TD-DFT remains a computationally efficient method for studying the excited states of large molecules, offering a good balance between accuracy and computational cost. ups-tlse.fr

Application of Hybrid Functionals with Dispersion Corrections

Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, are widely used in the study of organotellurium compounds. scispace.comnih.gov The B3LYP functional is a popular example. mdpi.com However, standard DFT functionals often fail to properly describe long-range electron correlation effects, which are crucial for accurately modeling non-covalent interactions like dispersion forces. researchgate.net

To address this deficiency, empirical dispersion corrections are frequently added to the DFT energy. scm.comgithub.io The Grimme's D3 correction is a widely used and effective method. nih.govscm.com The inclusion of dispersion corrections has been shown to be important for accurately predicting the geometries and interaction energies in systems where van der Waals forces are significant. nih.gov

For example, in the study of benzo nih.govresearchgate.netcyclobuta[1,2-c]thiophene, calculations were performed at the B3LYP/6-311+G(d,p) level of theory with Grimme's D3 dispersion correction method. mdpi.com This approach ensures a more accurate description of both the covalent bonding within the molecule and any potential non-covalent interactions. The choice of the dispersion correction scheme and its parametrization can depend on the specific hybrid functional being used. scm.com

Møller–Plesset Perturbation Theory (MP2) Calculations

Møller–Plesset perturbation theory (MP) is a post-Hartree–Fock method used to include electron correlation effects. wikipedia.org The second-order level, MP2, is a common choice that improves upon the Hartree-Fock description by accounting for dynamic electron correlation. wikipedia.orgarxiv.org

MP2 calculations have been applied to study the structures and energetics of various molecules, including those containing sulfur, a lighter chalcogen analog of tellurium. researchgate.net For instance, in a study of 2,2′-bithiophene conformers, MP2 calculations were used to determine the relative energies and geometries of different rotational isomers. researchgate.net

While MP2 can provide a more accurate description of electron correlation than standard DFT functionals for certain properties, it is computationally more demanding. nih.gov The performance of MP2 can also be sensitive to the basis set used, and it can sometimes overestimate dispersion interactions. nih.govrsc.org Therefore, the choice between MP2 and DFT methods often involves a trade-off between accuracy and computational cost, depending on the specific system and properties of interest. nih.gov

Computational Modeling of Chalcogen Bonding Interactions

Chalcogen bonding is a non-covalent interaction involving a Group 16 element (like tellurium) as an electrophilic center. rsc.org Computational modeling, particularly using DFT, is a key tool for characterizing and understanding these interactions in this compound systems. samipubco.com

Theoretical studies have shown that the strength of chalcogen bonds follows the trend Te > Se > S > O. rsc.org In derivatives of this compound, the tellurium atom can act as a chalcogen bond donor, interacting with Lewis basic sites. For example, computational modeling has been used to design bidentate tellurophene-based receptors for anion recognition. rsc.orgrsc.org DFT calculations suggested that an ethynylene spacer could position two tellurophene (B1218086) units appropriately for a two-point interaction with a chloride anion. rsc.org

The calculations for these systems often employ functionals like B97-D3 with a suitable basis set such as Def2-TZVP. rsc.org Such studies not only predict the geometry of the chalcogen-bonded complexes but also provide insights into the nature of the interaction, which is a combination of electrostatic, dispersion, and charge-transfer components. rsc.org For instance, in the complex of a 2,5-diaryltellurophene with a chloride ion, computational modeling revealed that a perfluoroaryl substituent could engage in an additional anion–π interaction, further stabilizing the complex. rsc.orgrsc.org

Electronic Structure Analysis and Band Gap Engineering

The electronic structure of this compound and its derivatives determines their optical and electronic properties, making them interesting for applications in materials science. utoronto.ca A key parameter is the energy gap (band gap) between the HOMO and LUMO levels, which can be tuned through chemical modifications. nih.gov

Computational studies play a crucial role in understanding and predicting these properties. For example, DFT calculations have been used to investigate how heteroatom substitution in conjugated polymers affects their electronic structure. utoronto.ca Replacing sulfur with selenium or tellurium in polythiophene-based systems generally leads to a decrease in the band gap. nih.gov

In donor-acceptor copolymers, where this compound derivatives can act as either the donor or acceptor unit, single atom substitution has been shown to be an effective strategy for band gap engineering. acs.org A study on cyclopentadithiophene–benzochalcogenodiazole copolymers, where the chalcogen atom in the acceptor unit was varied (S, Se, Te), demonstrated a systematic red-shift in the low-energy absorption band and a decrease in the optical band gap from 1.59 eV (S) to 1.46 eV (Se) and 1.06 eV (Te). acs.org DFT and TD-DFT calculations indicated that this trend is due to a combination of factors, including a decrease in the ionization potential and changes in bond lengths and aromaticity upon heavy atom substitution. acs.org

The electronic structure of organometallic halide perovskites, which can incorporate organic cations, has also been investigated computationally. upenn.edu These studies show how dimensionality and the nature of the organic components influence the band structure and band gap, providing principles for designing materials with desired electronic properties. upenn.edu

Theoretical Studies of Band Gap Energy and its Modulation

Theoretical studies have been instrumental in understanding the band gap energy of this compound and its derivatives. The optical band gap of polymers containing tellurophene is observed to systematically decrease as the size of the heteroatom increases. This is primarily due to a stabilization of the Lowest Unoccupied Molecular Orbital (LUMO) energy. For instance, a tellurophene-based π-conjugated polymer, PDTDPPTe, was found to have a smaller optical band gap (Eg(opt) = 1.25 eV) compared to its thiophene-based counterpart (Eg(opt) = 1.30 eV) researchgate.net.

In a series of cyclopentadithiophene–benzochalcogenodiazole donor–acceptor (D–A) copolymers, substituting a single atom in the benzochalcogenodiazole unit from sulfur to selenium to tellurium resulted in a progressive red-shift in the low-energy optical transition. This led to optical band gap values of 1.59, 1.46, and 1.06 eV for the sulfur, selenium, and tellurium-containing polymers, respectively acs.org. This trend is attributed to a decrease in the ionization potential, an increase in bond length, and a decrease in the aromaticity of the acceptor unit acs.org.

Furthermore, the substitution pattern on the chalcogenophene ring also influences the band gap. Oligomers and polymers based on chalcogenophenes with smaller 3,4-cycloalkane substitutions tend to have lower band gaps compared to those with larger 3,4-cycloalkanes researchgate.net.

Table 1: Theoretical and Experimental Band Gap Energies of Tellurophene-Containing Polymers

Polymer/Oligomer Computational Method Calculated Band Gap (eV) Experimental Optical Band Gap (eV)
PDTDPPTe DFT - 1.25 researchgate.net
P3TeV DFT - 1.4 researchgate.net
Cyclopentadithiophene-benzotellurodiazole copolymer DFT - 1.06 acs.org

Analysis of Molecular Orbital Characteristics (HOMO/LUMO Levels)

The analysis of Highest Occupied Molecular Orbital (HOMO) and LUMO levels provides critical information about the electronic transitions and reactivity of this compound. Computational modeling of 2,5-diphenyltellurophene revealed that upon oxidation to the Te(IV) oxide, the HOMO-LUMO energy gap significantly decreases from 3.96 eV to 3.43 eV acs.org. The molecular orbital diagrams indicate that the transition in the parent compound is a delocalized π–π* transition acs.org.

Upon oxidation, the nature of the transition changes to a charge-transfer from a delocalized HOMO to a localized LUMO, with electron density residing on the oxidized tellurophene acs.org. In the case of the Te(IV) oxide, the LUMO includes the Te–O σ* orbital acs.org. Similarly, for brominated tellurophene derivatives, the HOMO-to-LUMO transition exhibits charge-transfer character from a delocalized state onto the dibromotellurophene unit, with the LUMO having significant electron density in the antibonding Te–Br orbitals acs.org. In contrast, the non-brominated tellurophenes show a delocalized π–π* transition acs.org.

Studies on a series of polymers with different heteroatoms have shown that polytellurophene possesses the lowest ionization potential, ranging from 5.14 to 5.32 eV researchgate.net.

Table 2: Calculated HOMO-LUMO Energy Gaps for Tellurophene Derivatives

Compound Computational Method HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
2,5-Diphenyltellurophene (PT) B3LYP/LANL2DZ/6-311+g(d) - - 3.96 acs.org
2,5-Diphenyltellurophene oxide (PT-O) B3LYP/LANL2DZ/6-311+g(d) - - 3.43 acs.org
Quinoline (Benzo[b]pyridine) DFT/B3LYP/6–31+G(d,p) -6.646 -1.816 4.83 scirp.org

Computational Assessment of Charge Delocalization

Computational studies have shed light on the charge delocalization within this compound systems. The oxidation of a cumenyl-capped tellura(benzo)bithiophene was shown to lead to Te-C bond scission, which suggests a significant alteration of the π-delocalization within the ring framework researchgate.net.

In the case of oxidized 2,5-diphenyltellurophene, the molecular orbital diagrams clearly depict a delocalized HOMO and a localized LUMO. This indicates a shift in charge distribution upon oxidation, moving from a more delocalized system in the parent molecule to a more charge-transfer character in the oxidized form acs.org. The frontier molecular orbitals of non-brominated tellurophenes show a delocalized π–π* transition, while the brominated counterparts exhibit a charge-transfer character, with the LUMO being localized on the dibromotellurophene unit acs.org. Theoretical calculations on triarylmethane dyes containing sulfur heterocycles have also indicated pronounced charge delocalization rsc.org.

Prediction and Interpretation of Spectroscopic Properties through Computation

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), have been pivotal in predicting and interpreting the spectroscopic properties of this compound and its derivatives. TD-DFT computations have been successfully employed to elucidate the mechanism of phosphorescence observed in a tellura(benzo)bithiophene derivative researchgate.net.

DFT calculations have also been used to model the excited state properties and predict the UV-Vis spectra of oxidized tellurophene derivatives. For instance, the calculated spectrum for the oxidized form of 2,5-diphenyltellurophene (PT-O) is quite similar to that of the further oxidized PT-O₂, with only a small shift in the low-energy absorption band acs.org. While computational predictions of absorption spectra for non-brominated tellurophenes are generally accurate in terms of shape and extinction coefficient, they tend to be red-shifted compared to experimental data acs.org. For all the studied tellurophene compounds, including the brominated ones, the lowest-energy transition with significant oscillator strength is of a HOMO-to-LUMO nature acs.org.

Mechanistic Elucidation of Chemical Reactions via Computational Simulations

Computational simulations have provided deep insights into the reaction mechanisms involving this compound. The general mechanism of phosphorescence in certain tellurophene systems has been probed not only experimentally but also computationally through TD-DFT researchgate.net.

A notable example is the study of the oxidative addition of bromine to π-conjugated tellurophenes. DFT calculations supported a three-step mechanism for this reaction, which involves the initial formation of an η¹ association complex, followed by a monobrominated intermediate, and finally the dibrominated product acs.org. Another interesting reaction is the interaction of this compound with triruthenium dodecacarbonyl, which results in the formation of a RuTeC₄ ring acs.org. While the specifics of the computational elucidation for this particular reaction are not detailed in the provided context, it highlights the complex reactivity of this compound that can be explored through computational chemistry.

Applications of Benzo B Tellurophene in Advanced Materials Science Research

Development of Organic Electronic and Optoelectronic Materials

Benzo[b]tellurophene and its derivatives have garnered research interest for their use in organic electronics due to properties such as narrow band gaps, high charge carrier mobilities, and the redox capability of tellurium. chemistryviews.org The incorporation of tellurium in place of lighter chalcogens like sulfur or selenium in conjugated polymers imparts new properties, including red-shifted optical absorption and strong intermolecular interactions, which are advantageous for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). researchgate.net

This compound moieties have been successfully integrated into phosphorescent emitters for organic light-emitting diodes (OLEDs). The presence of the heavy tellurium atom facilitates intersystem crossing, a key process for achieving phosphorescence.

A notable example involves the synthesis of cyclometalated platinum(II) complexes incorporating a this compound group. rsc.org An OLED device fabricated with a complex bearing a this compound unit demonstrated deep-red emission at approximately 636 nm. rsc.orgresearchgate.net This device achieved a maximum external quantum efficiency (ηext) of 6.3%, a current efficiency (ηL) of 6.5 cd A⁻¹, and a power efficiency (ηP) of 5.8 lm W⁻¹. rsc.orgresearchgate.net These findings highlight the potential of this compound-containing complexes in developing efficient, solution-processed OLEDs. rsc.org

Furthermore, research into carbazolyl derivatives containing tellurophene (B1218086) has shown that modulating the chalcogen atom can promote intersystem crossing, leading to room-temperature phosphorescence, a desirable characteristic for OLED emitters. acs.org Pinacolboronate (BPin)-substituted benzo[b]tellurophenes have also been identified as a new class of materials that exhibit visible phosphorescence in the solid state under ambient conditions, which could be beneficial for OLED applications. rsc.org

Table 1: Performance of a this compound-based OLED

Parameter Value Reference
Emission Wavelength ~636 nm rsc.orgresearchgate.net
Max. External Quantum Efficiency (ηext) 6.3% rsc.orgresearchgate.net
Current Efficiency (ηL) 6.5 cd A⁻¹ rsc.orgresearchgate.net

The unique properties of tellurium-containing compounds, such as strong intermolecular Te-Te interactions that enhance interchain electronic coupling, make them promising candidates for the active layer in organic field-effect transistors (OFETs). researchgate.net These interactions are expected to facilitate charge transport, a critical factor for high-performance OFETs. researchgate.net

Research has shown that benzo[1,2-b:4,5-b']dichalcogenophenes, including the tellurophene homologue (BDTe), can be synthesized and are isostructural with their thiophene (B33073) and selenophene (B38918) counterparts. researchgate.net These molecules exhibit a completely planar structure and pack in a herringbone arrangement, which is conducive to efficient charge transport. researchgate.net

In one study, 2,6-diphenylbenzo[1,2-b:4,5-b']dichalcogenophenes, including the tellurophene analogue, were synthesized and demonstrated p-type semiconductor behavior in OFETs. nih.gov Another study on block copolymers containing tellurophene, specifically P(STe)b(3HT), reported a hole mobility of 2.9 × 10⁻² cm² V⁻¹ s⁻¹, which is among the highest for tellurophene-containing polychalcogenophenes.

The development of new synthetic routes for tellurophene-containing polymers has led to a handful of materials that have been successfully used in the fabrication of OFETs. researchgate.net

The incorporation of this compound and other tellurophene derivatives into conjugated polymers is a promising strategy for enhancing the performance of organic photovoltaic (OPV) cells. The inclusion of the heavy tellurium atom can lead to a red-shifted optical absorption, allowing for more efficient harvesting of the solar spectrum, particularly the abundant low-energy photons in the near-infrared region. researchgate.netacs.org

The donor-acceptor approach is a common strategy to decrease the band gap of conjugated compounds used in OPVs. researchgate.net Tellurophene-based materials have been explored in this context. For instance, triplet molecular acceptors based on tellurophene have been designed for bulk heterojunction OSCs, achieving a power conversion efficiency of 7.52%, which was the highest value for tellurophene-based OSCs at the time. researchgate.net

Studies on chalcogenophene homopolymers (thiophene, selenophene, and tellurophene) have shown that single-atom substitution significantly modifies polymer assembly, mixing, and optoelectronic properties, which in turn impacts the performance of photovoltaic devices. utoronto.ca In both bulk heterojunction and planar heterojunction device architectures, the introduction of heavier heteroatoms was found to influence performance. utoronto.ca For example, the onset of photocurrent in some tellurophene-containing donor-acceptor copolymers approaches 1000 nm, which is optimal for OPVs and leads to improved device efficiency. acs.org

The inherent properties of tellurium-containing conjugated materials, such as this compound derivatives, make them particularly suitable for near-infrared (NIR) optoelectronic applications. The substitution of sulfur or selenium with tellurium in conjugated polymers results in a red-shifted optical absorption, extending the material's response into the NIR region of the electromagnetic spectrum. researchgate.net This is highly advantageous for applications like solar energy harvesting, as a significant portion of the solar spectrum consists of low-energy photons. researchgate.netacs.org

The strong intermolecular Te-Te interactions in these materials also contribute to enhanced interchain electronic coupling, which is beneficial for charge transport in various optoelectronic devices. researchgate.net Research has demonstrated that by copolymerizing electron-rich monomers with electron-deficient ones in a donor-acceptor architecture, the HOMO-LUMO gap can be significantly reduced, further pushing the absorption into the NIR. acs.org For instance, some tellurophene-containing copolymers have shown photocurrent onsets approaching 1000 nm, which is ideal for efficient OPVs. acs.org

The optical properties of this compound derivatives can be tuned through various chemical modifications, and they can exhibit solvatochromism, where the color of a solution of the compound changes with the polarity of the solvent. This tunability is crucial for designing materials with specific absorption and emission characteristics for various optoelectronic applications.

Studies on tellurophene-containing push-pull chromophores have shown that their optical absorption maxima can be shifted to longer wavelengths. acs.org For example, the oxidative addition of halogens to the tellurium center in conjugated tellurophenes leads to a red-shift in their absorption properties, and this process can be reversible. acs.org This highlights a unique chemical method for post-polymerization tuning of optoelectronic properties. acs.org

Furthermore, the emission color of phosphorescent pinacolboronate (BPin)-substituted benzo[b]tellurophenes and related tellurophenes can be varied. rsc.org While some benzo[b]tellurophenes exhibit green phosphorescence, asymmetrically substituted tellurophenes have been shown to display bright yellow-orange phosphorescence. rsc.org Research on various tellurophene derivatives has also demonstrated that their fluorescence properties are strongly dependent on solvent polarity. frontiersin.org

This compound derivatives are being investigated for their potential as photosensitizers in photodynamic therapy (PDT), a non-invasive cancer treatment. PDT involves a photosensitizer that, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which are cytotoxic to cancer cells. nih.govnih.gov

The "heavy atom effect" imparted by tellurium is key to this application. The presence of the heavy tellurium atom promotes intersystem crossing from the excited singlet state to the triplet state, which is essential for efficient ¹O₂ generation. researchgate.net

A tellurophene-appended BODIPY (boron-dipyrromethene) dye has been synthesized and shown to be a potent photosensitizer. nih.gov This compound demonstrated a singlet oxygen quantum yield of 0.26 ± 0.01 and exhibited light dose-dependent cytotoxicity against HeLa cancer cells with nanomolar IC₅₀ values. nih.gov The tellurophene moiety was found to be critical for the photosensitizing ability of the molecule. nih.gov This research showcases the potential of this compound-containing compounds as effective agents in PDT. nih.gov

Table 2: Singlet Oxygen Quantum Yield of a Tellurophene-Appended BODIPY

Compound Singlet Oxygen Quantum Yield (ΦΔ) Reference

Exploration of Solvatochromism and Tunability of Optical Properties

Design and Implementation in Chemical Sensors and Receptors

The unique electronic properties of tellurium-containing heterocycles, such as this compound, make them promising candidates for applications in chemical sensing and molecular recognition. The ability of the tellurium atom to engage in specific noncovalent interactions, known as chalcogen bonds, is a key feature exploited in the design of sensors for anions and neutral molecules like oxygen.

Anion Binding and Recognition Properties via Chalcogen Bonds

The development of receptors for anion recognition is a significant area of research, and this compound derivatives have emerged as effective anion binders through the formation of chalcogen bonds. rsc.orgrsc.org A chalcogen bond is a noncovalent interaction where a Group 16 element, like tellurium, acts as an electrophilic region (a σ-hole) and interacts with a Lewis base, such as an anion. rsc.orgnih.gov

Studies have shown that electron-deficient 2,5-diaryltellurophenes exhibit a notable affinity for anions in organic solvents. rsc.org The strength of this interaction can be enhanced by attaching electron-withdrawing groups to the tellurophene ring, which increases the positive electrostatic potential on the tellurium atom. rsc.org For instance, perfluoroaryl-substituted tellurophenes have been demonstrated to be effective anion receptors. rsc.orgrsc.orgresearchgate.net

A significant advancement in this area has been the design of bidentate receptors, where two tellurophene units are linked together. rsc.orgrsc.org This design allows for a "chelate effect," where the two tellurium atoms can simultaneously bind to a single anion, leading to a substantial increase in binding affinity and selectivity. rsc.orgrsc.orgresearchgate.net For example, linking two tellurophene moieties with an ethynylene spacer creates a receptor that can effectively bind anions through two Te···anion interactions. rsc.orgrsc.org The binding of anions to these tellurophene-based receptors can be monitored by techniques such as UV-vis absorption spectroscopy, which shows distinct changes in the electronic absorption spectrum upon complexation. rsc.orgrsc.org

Computational studies have provided further insight into the nature of these interactions, confirming the role of chalcogen bonding in anion recognition. rsc.orgresearchgate.net These calculations have shown that in some cases, additional interactions, such as anion-π interactions with adjacent aromatic rings, can further stabilize the host-guest complex. rsc.org The ability to tune the anion affinity by modifying the substituents on the tellurophene ring opens up possibilities for creating highly selective and sensitive anion sensors. rsc.orgrsc.org

Table 1: Association Constants for Anion Binding by Tellurophene Derivatives

ReceptorAnionSolventAssociation Constant (Kₐ, M⁻¹)Reference
2,5-bis(pentafluorophenyl)telluropheneCl⁻THF310 ± 20 rsc.org
Ethynylene-linked bis(tellurophene)Cl⁻THFSignificantly higher than monodentate rsc.orgrsc.org
DicyanotelluradiazoleI⁻Organic SolventsData not specified rsc.org

Development of Tellurophene-Based Oxygen Sensors

While direct research on this compound-based oxygen sensors is limited in the provided search results, the broader class of tellurophene derivatives has been explored for this purpose. scholaris.ca The interaction between the tellurium atom and molecular oxygen forms the basis of their sensing capabilities. This interaction can lead to changes in the photophysical properties of the tellurophene compound, such as fluorescence or phosphorescence, which can be detected and correlated to the oxygen concentration.

Tellurophene derivatives have been shown to function as sensors for oxygen, and their incorporation into solid-state detection systems could expand their utility to various environments. scholaris.ca The development of such sensors is an active area of research, driven by the potential for creating robust and sensitive oxygen-detecting materials.

Incorporation into Conjugated Polymers and Oligomers

The incorporation of this compound units into conjugated polymers and oligomers is a promising strategy for developing new materials with tailored electronic and optical properties. These materials are of interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Synthesis and Characterization of this compound-Based Polymers

The synthesis of polymers containing this compound has been achieved through various polymerization techniques. One common method is the Sonogashira-Hagihara cross-coupling polycondensation. sci-hub.se This reaction allows for the creation of π-conjugated polymers by coupling dihaloaryl monomers containing the this compound moiety with diethynyl comonomers. sci-hub.se The resulting polymers exhibit interesting electronic properties, and their main chains can be further modified. For example, a tellurophene-containing polymer can be converted into a reactive polymer precursor with 1,4-dilithio-1,3-butadiene-1,4-diyl repeating units, which can then be transformed into other functional polymers. sci-hub.se

Another approach involves the Kumada catalyst-transfer polycondensation (KCTP), which has been used to synthesize oligomeric tellura(benzo)bithiophenes. researchgate.netacs.org This method allows for the formation of well-defined oligomers from dibrominated precursors. acs.org The resulting oligomers show a red-shift in their absorption spectra compared to the monomeric units, indicating extended π-conjugation along the backbone. acs.org

The properties of these this compound-based polymers are highly dependent on their structure. For instance, the introduction of tellurium into the polymer backbone generally leads to a smaller optical band gap compared to their sulfur- and selenium-containing analogs. researchgate.net This is a desirable property for applications in organic solar cells, as it allows the material to absorb a broader range of the solar spectrum. Thin-film transistors fabricated from some tellurophene-based polymers have shown excellent performance with high charge carrier mobilities. researchgate.net

However, the stability of these polymers can be a challenge. Some oligomeric tellura(benzo)bithiophenes have been observed to degrade over time under ambient conditions. acs.org Ongoing research focuses on improving the stability of these materials while maintaining their desirable electronic properties.

Table 2: Properties of Selected Tellurophene-Based Polymers

Polymer/OligomerSynthesis MethodKey PropertiesReference
Tellurophene-containing polymerSonogashira-Hagihara cross-couplingOptical band gap of 2.67 eV researchgate.net
Oligomeric tellura(benzo)bithiopheneKumada catalyst-transfer polycondensation (KCTP)Red-shifted absorption compared to monomer researchgate.netacs.org
PDTDPPTeNot specifiedOptical band gap of 1.25 eV, charge mobility up to 1.78 cm²/V·s researchgate.net

Oligomerization Studies of Tellura(benzo)bithiophenes

Research into the oligomerization of tellura(benzo)bithiophenes has provided valuable insights into the structure-property relationships of these materials. researchgate.netacs.org A series of planar, π-extended tellurium-containing heteroacenes, termed tellura(benzo)bithiophenes, have been synthesized. researchgate.netacs.orgacs.org These molecules consist of a tellurophene ring fused to a benzobithiophene unit, with aromatic side groups at the 2- and 5-positions of the tellurophene moiety. researchgate.netacs.org

Attempts to further extend the π-conjugation in these systems through intramolecular ring annulation have sometimes led to oxidation and cleavage of the Te-C bonds. acs.org However, the successful oligomerization of a dibrominated tellura(benzo)bithiophene precursor via Kumada catalyst-transfer polycondensation (KCTP) has been demonstrated. researchgate.netacs.org The resulting oligomer, P4, showed a notable red-shift in its optical absorption spectrum compared to the monomeric units, confirming the extension of π-delocalization. acs.org

One derivative of tellura(benzo)bithiophene has been found to exhibit orange-red phosphorescence at room temperature when dispersed in a poly(methyl methacrylate) host. researchgate.netacs.org This observation is significant as it highlights the potential of these materials for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Theoretical calculations have been used to understand the mechanism behind this phosphorescence. researchgate.netacs.org

Investigation as Molecular Pyroelectric Materials

A fascinating and less common application of this compound derivatives is in the field of molecular pyroelectric materials. Pyroelectric materials generate an electrical voltage in response to a change in temperature. For a material to exhibit pyroelectricity, it must crystallize in one of the ten polar point groups, meaning its crystal structure must have a net dipole moment. kiku.dk

A significant finding in this area is the discovery that 4,7-dimethoxybenzo[c]tellurophene crystallizes in a polar space group and exhibits pyroelectric properties. kiku.dkku.dk The crystal packing of this molecule is driven by Te···Te interactions, which are shorter than the sum of the van der Waals radii, indicating a significant intermolecular attraction. kiku.dk This packing arrangement results in all the benzo[c]tellurophene molecules pointing in the same direction, leading to a permanent polarization in the crystal. kiku.dk

The pyroelectric effect in this material was determined to be a secondary effect, meaning it arises from the change in polarization due to thermal expansion. kiku.dk This discovery is noteworthy as it suggests that tellurium-containing heterocycles could be a promising class of materials for pyroelectric applications, such as in infrared detectors and thermal imaging devices. kiku.dk The design and synthesis of new organic materials with predictable pyroelectric properties remains a challenge, and the findings on 4,7-dimethoxybenzo[c]tellurophene provide valuable guidance for future research in this area. kiku.dk

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2,5-diaryltellurophenes
Perfluoroaryl-substituted tellurophenes
Ethynylene-linked bis(tellurophene)
Dicyanotelluradiazole
Tellura(benzo)bithiophenes
Poly(methyl methacrylate)
PDTDPPTe
4,7-dimethoxybenzo[c]tellurophene

Coordination Chemistry of Benzo B Tellurophene Ligands

Ligand Field Effects and Computational Molecular Mechanics in Benzo[b]tellurophene Complexes

While classical Ligand Field Theory (LFT) provides a qualitative model for understanding d-orbital splitting in transition metal complexes, modern computational chemistry, particularly Density Functional Theory (DFT), offers a more detailed and quantitative description of the electronic structure. numberanalytics.comlibretexts.orgyoutube.com For this compound complexes, there is limited literature explicitly discussing LFT parameters. However, numerous studies have employed DFT and Time-Dependent DFT (TD-DFT) to investigate their electronic properties, which provides a modern understanding of the factors that LFT aims to describe. rsc.orgzenodo.org

Computational studies on (C^N)Pt(acac) complexes containing a this compound unit have been used to gain insight into their absorption and emission features. rsc.org These calculations help to characterize the molecular orbitals involved in electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For instance, in a donor-acceptor benzotellurophene, DFT calculations using functionals like CAM-B3LYP and M06-2X were employed to accurately predict electronic transitions, particularly those with charge-transfer character. zenodo.org

DFT has also been used to study the mechanism of reactions involving tellurophenes, such as the oxidative addition of bromine. acs.org These studies detail the energetics of intermediate steps, including the formation of initial association complexes and transition states, providing a level of mechanistic insight beyond simple orbital splitting diagrams. acs.org The choice of the functional and basis set is critical for obtaining accurate results for these heavy-element-containing systems. zenodo.org These computational approaches are the contemporary tools used to analyze the electronic structure and properties that are conceptually framed by ligand field theory.

Nature of Chalcogen-Metal Interactions in Coordination Compounds

The interaction between the tellurium atom of a this compound ligand and a transition metal center is a key aspect of its coordination chemistry. Tellurium acts as a soft donor, and the resulting Te-Metal bond is generally weaker and more reactive than the analogous S-Metal and Se-Metal bonds. rsc.org This reactivity is evident in the reactions with metal clusters, where the cleavage of the C-Te bond and extrusion of the tellurium atom is a common outcome. advancechemjournal.comacs.org This suggests that the tellurium center can readily engage in oxidative addition-type reactions with low-valent metal centers.

The tellurium atom's lone pairs participate in forming coordinate covalent bonds with the metal. acs.orghpstar.ac.cnresearchgate.net DFT calculations on bulk tellurium suggest that each Te atom can act as both an electron donor and an electron acceptor, forming ligand-metal-like bonds. acs.orghpstar.ac.cnresearchgate.net This dual characteristic is fundamental to its coordination behavior. In coordination compounds, organotellurium ligands often exhibit a preference for a "side-on" coordination geometry. acs.org The angle between the tellurophene (B1218086) ring's mean plane and the Te-Metal bond is a characteristic feature of this interaction. acs.org

Biological Research Involving Benzo B Tellurophene Excluding Clinical Trials and Safety Data

Mechanism of Histone Demethylase (KDM4) Inhibition by Benzo[b]tellurophene Derivatives

The regulation of gene expression is intricately linked to epigenetic modifications, such as the methylation of histones. researchgate.net Histone lysine (B10760008) demethylases (KDMs) are enzymes that control these methylation levels and are consequently involved in the regulation of tumor growth. researchgate.netnih.govmdpi.comnih.gov Specific derivatives of this compound have been identified as inhibitors of the KDM4 family of histone demethylases, which are known to remove methyl groups from lysine 9 of histone H3 (H3K9). researchgate.netnih.govnih.gov

Research has shown that the this compound structure is essential for this inhibitory function. nih.gov A study comparing this compound derivatives with their selenium (benzo[b]selenophene) and oxygen (benzofuran) counterparts found that only the tellurium-containing compounds displayed inhibitory activity against KDM4. researchgate.netnih.govnih.gov The mechanism is linked to the ability of the this compound moiety to interact with the enzyme, leading to an increase in the trimethylation levels of H3K9 (H3K9me3), a direct consequence of KDM4 inhibition. nih.govnih.gov The inhibition of KDM4 by these compounds has been shown to induce cell death in cancer cell lines, highlighting their potential as research tools in oncology. researchgate.netnih.govnih.gov

The KDM4 family includes several subtypes (KDM4A, KDM4B, KDM4C, etc.), which are often overexpressed in various cancers. nih.gov this compound derivatives have demonstrated specific inhibitory activity against the KDM4 family, which is responsible for the demethylation of di- and tri-methylated H3K9 and H3K36. nih.govnih.gov

One particular derivative, tert-butyl benzo[b]tellurophen-2-ylmethylcarbamate, has been identified as a specific inhibitor of KDM4. researchgate.netnih.govnih.gov In assays using HeLa cells, this compound specifically increased the trimethylation of H3K9 without affecting the methylation levels of other lysine residues such as H3K4, H3K27, or H3K36. nih.govnih.gov This specificity is crucial for its utility as a chemical probe to study the distinct biological roles of the KDM4 family. nih.gov The inhibitory concentration (IC50) for this compound was determined to be 30 μM in a formaldehyde (B43269) dehydrogenase (FDH) assay. nih.gov

CompoundTarget Enzyme FamilyObserved EffectIC50 (FDH Assay)Reference
tert-butyl benzo[b]tellurophen-2-ylmethylcarbamateKDM4Specific increase in H3K9me3 levels30 μM nih.gov

The inhibition of KDM4 by this compound derivatives has significant implications for understanding epigenetic regulation. mdpi.com Histone demethylases are key players in maintaining the dynamic nature of histone methylation, a process that alters chromatin structure to activate or repress gene transcription. mdpi.com By inhibiting KDM4, this compound compounds can effectively block the removal of methyl marks on H3K9, a modification typically associated with gene silencing. nih.govnih.gov

This targeted inhibition allows researchers to probe the downstream effects of KDM4 activity in various biological processes. nih.govmdpi.com For instance, since KDM4 enzymes are implicated in the progression of certain cancers through the epigenetic regulation of oncogenes and tumor suppressor genes, their inhibition provides a method to study these pathways. nih.govmdpi.comresearchgate.net The ability to selectively modulate the methylation state of H3K9 with this compound-based inhibitors serves as a valuable tool for dissecting the complex network of epigenetic control in both normal cellular function and disease states. mdpi.commdpi.com

Specific Inhibitory Activity Against KDM4 Subtypes

Bioorthogonal Reactivity and Applications in Molecular Biology

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. Tellurophene-containing molecules, including this compound analogues, have been developed as powerful tools for chemical biology, particularly for protein labeling and analysis. nih.govchemrxiv.orgresearchgate.net

A novel bioorthogonal reaction, termed Oxidation-controlled, Strain-Promoted Tellurophene-Alkyne Cycloaddition (OSTAC), has been developed for labeling tellurophene-containing molecules. nih.govchemrxiv.orgresearchgate.net This reaction leverages the redox properties of the tellurium atom. chemrxiv.org The process begins with the mild oxidation of the tellurophene's Te(II) center to a reactive Te(IV) species using an oxidant such as N-chlorosuccinimide (NCS). nih.govchemrxiv.orgresearchgate.net This oxidation reduces the aromaticity of the tellurophene (B1218086) ring, priming it for subsequent reactions. chemrxiv.org

The activated Te(IV) species then undergoes a rapid [4+2] cycloaddition with a strained alkyne, like bicyclo[6.1.0]nonyne (BCN). nih.govchemrxiv.orgresearchgate.net This reaction is highly efficient, with a rapid second-order rate constant (k > 100 M⁻¹s⁻¹), and yields a stable benzo-fused cyclooctane (B165968) product. nih.govresearchgate.netresearchgate.net The OSTAC reaction is orthogonal to other widely used bioorthogonal reactions, including the strain-promoted azide-alkyne cycloaddition (SPAAC) and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for simultaneous, multi-target labeling within a complex biological environment. nih.govchemrxiv.orgresearchgate.net

ReactionReactantsKey StepRate Constant (k)Reference
OSTACOxidized Tellurophene + Strained Alkyne (BCN)Mild oxidation of Te(II) to Te(IV) with NCS> 100 M⁻¹s⁻¹ nih.govchemrxiv.orgresearchgate.net

The OSTAC reaction provides a robust strategy for capturing and analyzing proteins in cellular contexts. chemrxiv.org This is achieved by first metabolically incorporating a tellurophene-containing noncanonical amino acid, such as L-tellurienylalanine (TePhe), into proteins during synthesis. nih.govchemrxiv.orgresearchgate.net TePhe acts as an analogue of phenylalanine and is readily incorporated by the cell's translational machinery. chemrxiv.org

Once proteins are tagged with TePhe, the OSTAC reaction can be used for selective labeling. nih.govchemrxiv.org By adding an oxidant and a strained alkyne conjugated to a reporter molecule (e.g., a fluorophore), TePhe-containing proteins can be selectively visualized or captured for downstream analysis, such as mass spectrometry. nih.govresearchgate.net This method has been successfully demonstrated for the selective labeling of proteins in complex protein mixtures and on fixed cells, offering a powerful approach to study protein synthesis and function. nih.govchemrxiv.org

Cycloaddition Reactions with Strained Alkynes in Bioorthogonal Contexts

Exploitation of Redox Behavior in Biological Research Applications

The versatile redox chemistry of the tellurium atom is fundamental to the application of this compound and related compounds in biological research. rsc.orgspringernature.com The ability of tellurium to easily cycle between different oxidation states, primarily Te(II) and Te(IV), is the key property exploited in bioorthogonal labeling strategies. acs.orgacs.org

The oxidation of the Te(II) center in the tellurophene ring to a hypervalent Te(IV) state is the critical activation step in the OSTAC reaction. chemrxiv.orgresearchgate.netacs.org This transformation is readily achieved under mild, biocompatible conditions using water-soluble oxidants. chemrxiv.org The change in oxidation state alters the electronic properties and reactivity of the tellurophene ring, converting it from a stable aromatic system into a potent diene for cycloaddition reactions. chemrxiv.orgspringernature.com This controlled, oxidation-gated reactivity allows researchers to trigger a chemical ligation at a specific time and place within a biological sample, providing precise control over molecular labeling for advanced imaging and proteomic studies. nih.govchemrxiv.org

Investigations into Molecular Interactions with Biological Targets

Research into the biological activities of this compound has revealed its potential to interact with specific biological targets, paving the way for further investigation into its mechanisms of action. Studies have primarily focused on its role as an enzyme inhibitor and its interaction with receptors, demonstrating the significance of the tellurium-containing heterocyclic scaffold in molecular recognition.

Enzyme Inhibition: Histone Lysine Demethylase (KDM4)

A significant area of research has been the evaluation of this compound derivatives as inhibitors of histone lysine demethylases (KDMs), which are crucial enzymes in the regulation of gene expression. researchgate.netnih.govmdpi.com Altered activity of these enzymes is implicated in various diseases, including cancer.

A series of this compound derivatives featuring carbamate, alcohol, and aromatic moieties were synthesized and screened for their inhibitory activity against Histone H3 Lysine 9 Demethylase (KDM4). researchgate.netmdpi.com Among the tested compounds, tert-butyl benzo[b]tellurophen-2-ylmethylcarbamate (compound 1c) was identified as a specific and effective inhibitor of KDM4 in HeLa cervical cancer cells. researchgate.netnih.govmdpi.com Notably, the corresponding benzo[b]selenophene (B1597324) and benzo[b]furan analogues did not exhibit any significant inhibitory effect on KDM4, highlighting the critical role of the tellurium atom in the compound's activity. researchgate.netnih.govmdpi.com

Further investigation into the structure-activity relationship suggested that modifications to the substituent groups on the this compound core influence inhibitory potential. For instance, a compound with an ortho-trifluoromethyl substitution on a phenyl ring (compound 1i) also showed potential KDM4 inhibition, possibly due to interactions with polar residues of the protein. mdpi.com Conversely, compounds with heteroatoms positioned at a three-bond distance from the tellurium atom did not show sufficient KDM4 inhibition. mdpi.com The inhibitory action of compound 1c was shown to increase the levels of histone H3 lysine 9 methylation (H3K9me, H3K9me2, and H3K9me3) in cells, consistent with the inhibition of a demethylase enzyme. researchgate.net

Inhibitory Activity of this compound Derivatives against KDM4

This table summarizes the observed inhibitory activity of selected this compound derivatives against the histone H3 lysine 9 demethylase (KDM4) enzyme.

CompoundBiological TargetKey FindingsSource
tert-butyl benzo[b]tellurophen-2-ylmethylcarbamateHistone H3 Lysine 9 Demethylase (KDM4)Demonstrated specific inhibitory activity against KDM4 in HeLa cells. The selenium and oxygen analogues showed no activity. researchgate.netnih.gov
This compound with ortho-trifluoromethyl substituted phenyl group (1i)Histone H3 Lysine 9 Demethylase (KDM4)Showed potential inhibitory activity, suggesting interaction with polar residues of the enzyme. mdpi.com
This compound with meta-chloro substituted phenyl ring (1k)Histone H3 Lysine 9 Demethylase (KDM4)Displayed no significant difference in activity compared to the unsubstituted phenyl ring compound. mdpi.com

Receptor Binding: Dopamine (B1211576) D3 Receptor

Derivatives of this compound have also been investigated as ligands for dopamine receptors, which are important targets in the central nervous system. The introduction of a this compound ring system into certain molecular scaffolds resulted in a significant increase in binding affinity for the dopamine D3 receptor, with Ki values ranging from 0.23 nM to 1.5 nM. core.ac.uk This modification also considerably enhanced the selectivity for the D3 receptor over the D2 receptor. core.ac.uk

Binding Affinity of this compound Derivatives for Dopamine D3 Receptor

This table highlights the binding affinity of specific this compound derivatives for the dopamine D3 receptor.

Compound ClassBiological TargetBinding Affinity (Ki)Key FindingsSource
This compound derivatives (e.g., compounds 35 and 36)Dopamine D3 Receptor0.23 nM to 1.5 nMMarked increase in D3 binding and enhanced selectivity over D2 receptors. core.ac.uk

Other Molecular Interactions

The reactivity of the tellurium atom in the this compound ring has been shown to facilitate interactions with metal complexes. For example, this compound reacts with triruthenium dodecacarbonyl, leading to the activation of the carbon-tellurium (C–Te) bond and the formation of a 1-ruthena-2-telluracyclohexadiene ring. acs.org This demonstrates a mode of interaction where the heterocyclic ring is chemically transformed through its interaction with a metal center. acs.org

Q & A

Q. What are the common synthetic routes for preparing benzo[b]tellurophene derivatives?

this compound synthesis typically involves cyclization and coupling reactions. For example:

  • Cyclization : Starting with a precursor containing Te or Se and an R-group, cyclization forms the tellurophene core (e.g., via intramolecular Te-C bond formation) .
  • Sonogashira Coupling : A Pd-catalyzed reaction introduces functional groups (e.g., aryl or alkyne substituents) to the tellurophene backbone, enabling structural diversification .
  • Electrophilic Telluration : Sequential telluration of C(sp²)–Zn and C(sp²)–H bonds using TeCl₄ provides a modular approach for synthesizing functionalized derivatives .

Q. How do the physical properties of this compound compare to thiophene/selenophene analogs?

  • Fluorescence : Unlike thiophene/selenophene derivatives, this compound lacks fluorescence due to the "heavy atom effect" of Te, which promotes non-radiative decay .
  • Thermal Stability : Thermal O→N acyl migration rates increase in the order Te < Se < S, indicating greater stability for tellurophene derivatives under thermal stress .
  • Aromaticity : Tellurophene exhibits weaker aromaticity compared to lighter chalcogens (S, Se), as evidenced by bond-length analyses and NMR coupling constants .

Q. What are the primary applications of this compound in materials science?

  • Organic Electronics : Its narrow bandgap and high charge-carrier mobility make it suitable for organic LEDs (OLEDs) and field-effect transistors (OFETs) .
  • Redox-Active Polymers : Tellurophene-containing polymers show reversible Te oxidation states, enabling applications in electrochemical sensors and energy storage .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

  • Frontier Orbital Analysis : The lower LUMO energy of Te (vs. S/Se) enhances electrophilic substitution reactivity. DFT studies reveal stronger Te–metal interactions in Pd-catalyzed reactions, improving coupling efficiency .
  • Steric Effects : Bulky substituents on Te can hinder catalytic activity, necessitating optimized ligand systems (e.g., PPh₃ or N-heterocyclic carbenes) .

Q. What challenges arise in synthesizing tellurophene-containing block copolymers?

  • Monomer Stability : Tellurophene monomers (e.g., 2,5-bis(diphenylcarbinol)tellurophene) require strict anhydrous conditions to prevent Te oxidation .
  • Polymerization Control : Ni(dppp)Cl₂-catalyzed Kumada polymerization enables controlled molecular weights but demands precise stoichiometry to avoid chain termination .

Q. How can tellurophene derivatives be leveraged in pharmacological studies?

  • KDM4 Inhibition : this compound derivatives exhibit competitive inhibition of histone demethylase KDM4, potentially via Te–Fe coordination in the enzyme active site .
  • SERM/SERD Analogs : Structural analogs of raloxifene (a selective estrogen receptor modulator) can be synthesized by substituting Te for S, though toxicity profiling is critical .

Q. What methodologies enable the study of tellurophene redox behavior in polymer matrices?

  • Cyclic Voltammetry : Reveals reversible Te⁰/Te²⁺ redox peaks in tellurophene polymers, with peak separation (<100 mV) indicating fast electron transfer .
  • In Situ Raman Spectroscopy : Tracks Te–Te bond formation during oxidation, correlating with conductivity changes in OFET devices .

Q. Why is the "tellura-Baeyer–Villiger (BV) oxidation" unique for tellurophene functionalization?

  • Selectivity : The reaction selectively oxidizes Te–C bonds (not S/Se–C) using mCPBA or Oxone, forming chiral tellurinate lactones with >90% enantiomeric excess .
  • Mechanistic Insight : The reaction proceeds via Te–O bond formation and secondary Te···O interactions, stabilizing intermediates for asymmetric synthesis .

Comparative and Methodological Questions

Q. How do analytical techniques differentiate this compound from its chalcogen analogs?

  • Mass Spectrometry : Distinct isotopic patterns (e.g., ¹²⁶Te, ¹²⁸Te) aid identification, though matrix effects in MALDI-TOF require careful calibration .
  • X-ray Crystallography : Longer Te–C bonds (2.05–2.15 Å) vs. S–C (1.75–1.80 Å) confirm structural differences .

Q. What strategies mitigate tellurophene degradation during long-term storage?

  • Inert Atmosphere Storage : Argon or nitrogen environments prevent Te oxidation to TeO₂ .
  • Cation Exchange Resins : Stabilize reactive intermediates (e.g., Te–Br species) in polymer matrices .

Data Contradictions and Resolutions

  • Fluorescence vs. Charge Transfer : While this compound itself is non-fluorescent, its polymers exhibit charge-transfer emissions due to Te–Te interactions in the solid state .
  • Synthetic Scalability : Early methods (e.g., zirconacycle transfer) suffered from low yields, but recent electrophilic telluration protocols achieve >65% isolated yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.